molecular formula C13H10N2O B5580715 2-(hydroxymethyl)-4-phenylnicotinonitrile

2-(hydroxymethyl)-4-phenylnicotinonitrile

Cat. No.: B5580715
M. Wt: 210.23 g/mol
InChI Key: ZJTYQLNSEKRWBS-UHFFFAOYSA-N
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Description

2-(hydroxymethyl)-4-phenylnicotinonitrile is a useful research compound. Its molecular formula is C13H10N2O and its molecular weight is 210.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 210.079312947 g/mol and the complexity rating of the compound is 264. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Chemical Transformations

  • The utility of similar hydroxymethyl compounds in catalysis and chemical transformations is noteworthy. For instance, the role of Bis-Tris, a buffer that coordinates with lanthanide(III) ions, demonstrates the potential of hydroxymethyl groups in enhancing phosphodiesterase activity. This suggests that compounds like 2-(hydroxymethyl)-4-phenylnicotinonitrile could play a role in catalytic processes involving metal ions (Oh et al., 1998).

Synthesis and Material Science

  • Research has shown that derivatives of 2-aminopyridine, which share a structural resemblance to this compound, serve as effective corrosion inhibitors. This indicates potential applications in material science, specifically in the development of corrosion-resistant coatings and materials (Verma et al., 2018).

Optical and Fluorescent Probes

  • The development of near-infrared fluorescent probes for imaging in living cells, utilizing hydroxymethyl derivatives, highlights the potential application of this compound in bioimaging and diagnostic tools. This could facilitate real-time monitoring of biological processes and disease progression (Zhang et al., 2020).

Electrochemical and Electrical Properties

  • The synthesis of novel cofacial bismetallophthalocyanines bridged by a hydroxymethyl-related compound and their water-soluble derivatives exhibits unique electrochemical and electrical properties. This suggests potential applications in electronics and photonics, where compounds like this compound could be used to engineer advanced materials with specific optical or electrical characteristics (Özer et al., 2007).

Green Chemistry and Catalysis

  • The application of isonicotinic acid, related to nicotinonitriles, in green synthesis processes showcases the potential of this compound in eco-friendly chemical synthesis and catalysis. This could lead to the development of more sustainable chemical processes with reduced environmental impact (Zolfigol et al., 2013).

Mechanism of Action

The introduction of the hydroxymethyl group can lead to physical–chemical property changes and offer several therapeutic advantages, contributing to the improved biological activity of drugs .

Future Directions

While specific future directions for “2-(hydroxymethyl)-4-phenylnicotinonitrile” are not available, the field of biomass conversion into value-added fuels and chemicals is garnering increased attention . Furan platform chemicals, for example, are being explored for their potential applications as sustainable substitutes to petroleum-derived chemicals .

Properties

IUPAC Name

2-(hydroxymethyl)-4-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-8-12-11(6-7-15-13(12)9-16)10-4-2-1-3-5-10/h1-7,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTYQLNSEKRWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC=C2)CO)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.